2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole derivatives has been optimized through a two-step process, involving the reaction of 4-nitrobenzoic acid and semicarbazide hydrochloride at elevated temperatures, followed by reduction to yield the title compound with high purity and yield, indicating a method for producing various oxadiazole derivatives efficiently (Hai, 2012).
Scientific Research Applications
Anion Chemosensors : 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives have been used as anion fluorescent and colorimetric chemosensors, showing high selectivity for certain anions like H2PO4- and F- over others like Cl- (Tong et al., 2003).
Corrosion Inhibitors : These compounds have been shown to be effective corrosion inhibitors for mild steel in acidic media. They are believed to inhibit corrosion via adsorption on the metal surface (Bouklah et al., 2006), (Bentiss et al., 2002).
Fluorescent Chemosensors : Certain phenyl-based conjugated polymers containing oxadiazole units exhibit high sensitivity and selectivity as sensory materials for fluoride ions, demonstrating potential in environmental monitoring applications (Zhou et al., 2005).
Thermodynamic Properties in Corrosion Inhibition : Studies have been conducted to understand the thermodynamic properties of oxadiazole derivatives, providing insights into their inhibitory behavior and potential application in corrosion prevention (Bouklah et al., 2006).
Electron Transport and Injection Layers in OLEDs : Oxadiazole derivatives are used in organic light-emitting diodes (OLEDs) due to their efficient electron transport and injection properties. They improve the performance and efficiency of these devices (Brütting et al., 1997).
Polymer Synthesis : These compounds are involved in the synthesis of various polymers, including polyphenylenes and polyethers, which have applications in electronics and materials science (Lisa et al., 2015).
Organic Synthesis : There's ongoing research in the field of organic synthesis to explore novel methods and applications of oxadiazole derivatives (Hai, 2012).
Antitrypanosomal Activity : Some derivatives have shown potential as antitrypanosomal agents, offering a possible avenue for developing new treatments for diseases caused by Trypanosoma parasites (Das et al., 1980).
properties
IUPAC Name |
4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSWEOIXQQWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418686 | |
Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
10600-83-6 | |
Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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